Tideglusib - 865854-05-3

Tideglusib

Catalog Number: EVT-285323
CAS Number: 865854-05-3
Molecular Formula: C19H14N2O2S
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tideglusib is a small molecule belonging to the Thiadiazolidinone class of compounds. It acts as a selective, non-ATP competitive, and irreversible inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [, , ]. Tideglusib has been investigated in various preclinical and clinical studies for its potential therapeutic applications in a wide range of diseases, including Alzheimer's disease, progressive supranuclear palsy, and myotonic dystrophy. Its ability to modulate the Wnt/β-catenin signaling pathway, a crucial pathway involved in cell proliferation, differentiation, and apoptosis, makes it an attractive candidate for scientific research across multiple disciplines.

Future Directions
  • Optimization of Dosing and Delivery Systems: Investigating alternative pharmacological formulations and drug delivery systems could enhance the in vivo efficacy of Tideglusib, addressing the pharmacokinetic limitations observed in some studies [].

CHIR99021

    Compound Description: CHIR99021 is a potent and selective glycogen synthase kinase-3 (GSK-3) inhibitor. It has been investigated for its effects on cell proliferation, viability, and stemness in human dental pulp stem cells (hDPSCs) as a potential tool in regenerative dentistry. []

TDZD-8

    Compound Description: TDZD-8 is an analog of Tideglusib that exhibits inhibitory effects on Pif1 helicase activity, including DNA binding, ATPase function, and helicase activity. []

    Relevance: The shared inhibitory activity of TDZD-8 and Tideglusib on Pif1 suggests a similar mechanism of action, likely due to their structural similarities. [] This finding further supports the potential for developing Tideglusib analogs with enhanced potency and specificity for targeting Pif1.

Lithium Chloride

    Compound Description: Lithium chloride is a GSK-3 inhibitor that has been shown to increase aryl hydrocarbon receptor (AHR) protein levels in HeLa cells. []

    Relevance: Similar to Tideglusib, lithium chloride acts as a GSK-3 inhibitor, suggesting a shared mechanism for modulating AHR protein levels. [] This shared effect reinforces the role of GSK-3 in regulating AHR and highlights the potential for utilizing GSK-3 inhibitors like Tideglusib to modulate AHR activity.

AR-A014418

    Compound Description: AR-A014418 is a GSK-3 inhibitor that has demonstrated potent inhibition of interferon-gamma (IFN-γ)-induced major histocompatibility complex class II (MHC II) expression in rat thyroid cells. []

Valproate

    Compound Description: Valproate is a clinically-relevant GSK-3 inhibitor investigated for its therapeutic potential in acute lung injury. It has shown promising results in improving lung function and histopathology by reducing alveolar protein concentrations. []

NP928

    Compound Description: NP928 is a novel, small-molecule, non-competitive ATP, thiadiazolidinone (TDZD) GSK3 inhibitor with similar activity to Tideglusib. It exhibits higher water solubility, making it suitable for direct delivery into pulp lesions to promote reparative dentine formation. []

    Relevance: NP928 and Tideglusib share the TDZD scaffold and inhibit GSK3, suggesting similar mechanisms of action in promoting dentinogenesis. [] NP928's enhanced water solubility makes it a promising candidate for direct delivery and potential clinical application in dental treatments.

Ebselen

  • Relevance: Although initially investigated as potential SARS-CoV-2 Mpro inhibitors, both ebselen and Tideglusib were found to exhibit non-specific inhibition, emphasizing the need for rigorous hit validation in drug discovery. [, ]

Disulfiram

  • Relevance: The initial investigation of both disulfiram and Tideglusib as potential SARS-CoV-2 Mpro inhibitors highlights the importance of thoroughly evaluating the specificity and selectivity of drug candidates to avoid misleading results and ensure accurate target validation. [, ]

Carmofur

  • Relevance: The identification of carmofur, along with Tideglusib, as a non-specific SARS-CoV-2 Mpro inhibitor underscores the necessity of employing comprehensive validation techniques to accurately assess the specificity and mechanism of action of potential drug candidates. [, ]

PX-12

  • Relevance: The initial investigation of both PX-12 and Tideglusib as potential SARS-CoV-2 Mpro inhibitors highlights the importance of employing diverse methodologies and rigorous validation techniques to avoid misinterpreting data and ensure accurate target identification in drug discovery. [, ]

Shikonin

  • Relevance: The initial identification of shikonin, similar to Tideglusib, as a potential SARS-CoV-2 Mpro inhibitor highlights the importance of employing comprehensive validation techniques, including enzymatic assays, cellular studies, and computational modeling, to accurately assess the specificity and mechanism of action of potential drug candidates. [, ]

Phenyl-benzothiazol-3-one

    Compound Description: Phenyl-benzothiazol-3-one is a compound identified through a structure-activity relationship study based on ebselen and Tideglusib, which exhibited inhibitory activity against the coronavirus-specific 3C-like (3CL) protease. []

Source and Classification

Tideglusib was developed by Noscira, a pharmaceutical company based in Madrid, Spain. It belongs to the class of thiazolidinediones and is classified as a non-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β) . The compound is currently undergoing clinical trials to evaluate its efficacy in treating Alzheimer's disease and other neurodegenerative conditions .

Synthesis Analysis

The synthesis of Tideglusib involves several key steps that typically include the formation of the 1,2,4-thiadiazolidine-3,5-dione moiety, which is central to its activity as a GSK-3 inhibitor. While specific synthetic routes may vary, one common method includes:

  1. Starting Materials: The synthesis begins with 2-ethoxyethanol, aqueous ammonia, calcium nitrate tetrahydrate, and ethanol.
  2. Reaction Conditions: These materials are mixed with distilled water and hexadecyltrimethylammonium bromide added to facilitate the reaction.
  3. Precipitation and Drying: The resulting white precipitate is washed with ethanol and dried at 60 °C for 24 hours.
  4. Calcination: This step is performed at 600 °C to finalize the synthesis process .

The solubility of Tideglusib in dimethyl sulfoxide exceeds 15 mg/mL, which is advantageous for its use in biological assays .

Molecular Structure Analysis

The molecular structure of Tideglusib is characterized by its unique thiadiazolidine ring system. The chemical formula is C10H12N2O3SC_{10}H_{12}N_2O_3S, with a molecular weight of approximately 240.28 g/mol. Key features include:

  • Thiadiazolidine Ring: This five-membered ring contains both sulfur and nitrogen atoms, contributing to the compound's biological activity.
  • Functional Groups: The presence of carbonyl (C=O) and amide groups within the structure enhances its interaction with biological targets .

Structural Data

  • Molecular Weight: 240.28 g/mol
  • Chemical Formula: C10H12N2O3SC_{10}H_{12}N_2O_3S
Chemical Reactions Analysis

Tideglusib primarily acts through irreversible inhibition of GSK-3β. The compound binds to the enzyme in a manner that prevents its normal function, leading to downstream effects on cellular signaling pathways related to neurodegeneration:

  1. Inhibition Mechanism: Tideglusib's binding results in non-competitive inhibition concerning adenosine triphosphate (ATP), demonstrating a low dissociation rate constant indicative of irreversible binding .
  2. Biological Impact: In vitro studies have shown that Tideglusib effectively reduces tau hyperphosphorylation and amyloid plaque load in neuronal cells .
Mechanism of Action

Tideglusib exerts its therapeutic effects by inhibiting GSK-3β, which plays a pivotal role in several signaling pathways relevant to neurodegeneration:

  1. Tau Phosphorylation: By inhibiting GSK-3β, Tideglusib reduces tau protein phosphorylation, which is critical in preventing neurofibrillary tangles associated with Alzheimer’s disease.
  2. Amyloid Precursor Protein Processing: The compound also influences the processing of amyloid precursor protein, reducing amyloid-beta production .
  3. Cell Survival Pathways: Tideglusib activates pathways such as phosphoinositide 3-kinase/Akt, promoting cell survival and proliferation while inhibiting apoptosis .
Physical and Chemical Properties Analysis

Tideglusib possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (>15 mg/mL).
  • Stability: Stable under recommended storage conditions (below -20 °C) for extended periods.
  • Melting Point: Specific melting point data are not widely reported but can be inferred from similar compounds within its class.
Applications

Tideglusib has diverse applications across various fields:

  1. Neurodegenerative Disease Treatment: Primarily investigated for its potential to treat Alzheimer's disease and progressive supranuclear palsy through its role as a GSK-3β inhibitor.
  2. Wound Healing: Recent studies suggest that Tideglusib can enhance wound healing by activating the phosphoinositide 3-kinase/Akt pathway in aged skin models .
  3. Dental Applications: Emerging research indicates potential uses in dental repair by promoting mineralization through activation of mesenchymal stem cells .

Properties

CAS Number

865854-05-3

Product Name

Tideglusib

IUPAC Name

4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2

InChI Key

PMJIHLSCWIDGMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43

Solubility

Sparingly soluble

Synonyms

4-benzyl-2-(naphthalene-1-yl)-1,2,4-thiadiazolidine-3,5-dione
NP 031112
NP-031112
NP-12 compound
NP031112
NP12 compound
tideglusi

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.